

Application Notes and Protocols: Acridine Orange for Cellular Imaging

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Compound of Interest

Compound Name: *Acridine-4-sulfonic acid*

Cat. No.: *B15214764*

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A Note on the Compound: Initial searches for "**Acridine-4-sulfonic acid**" did not yield established protocols for cellular imaging. The following application notes and protocols are for Acridine Orange (AO), a structurally related and widely used fluorescent dye for cellular imaging, which is likely the compound of interest for this application.

Introduction

Acridine Orange (AO) is a versatile, cell-permeant fluorescent dye with metachromatic properties, making it a valuable tool for cellular imaging. Its fluorescence emission is dependent on its concentration and its interaction with cellular components, particularly nucleic acids and acidic organelles. This allows for the simultaneous visualization of different cellular structures and the investigation of various cellular processes. In live cells, AO accumulates in acidic compartments like lysosomes and autophagosomes, emitting a red fluorescence. It also intercalates with DNA and RNA, fluorescing green in the nucleus and cytoplasm, respectively. This differential staining allows for the assessment of cell viability, apoptosis, autophagy, and other cellular events.

Principle of Action

Acridine Orange is a cationic dye that can cross cell membranes. In its monomeric form, when it intercalates into double-stranded DNA, it emits green fluorescence. When it binds to single-stranded DNA or RNA, or when it aggregates at high concentrations in acidic organelles, it emits red to orange fluorescence. This property allows for ratiometric analysis of cellular compartments and nucleic acid content.

Data Presentation

Spectral Properties of Acridine Orange

Property	Value	Reference
Excitation Maximum (Bound to dsDNA)	~502 nm	[1]
Emission Maximum (Bound to dsDNA)	~525 nm (Green)	[1] [2]
Excitation Maximum (Aggregated/Bound to ssDNA/RNA)	~460 nm	[2]
Emission Maximum (Aggregated/Bound to ssDNA/RNA)	~650 nm (Red)	[2]
Quantum Yield (in basic ethanol)	0.2	[3]

Recommended Staining Concentrations and Incubation Times

Application	Cell Type	Concentration	Incubation Time	Reference
Live Cell Imaging of Acidic Vesicles	Huh-7, MCF-7, PNT1A, PC-3	2.5 - 40.0 μ M	4 hours	[2]
Apoptosis Detection (with Ethidium Bromide)	Various	100 μ g/mL AO, 100 μ g/mL EtBr	5 minutes	Not explicitly found, but a common practice
Staining of Fixed Cells	MO3	Not specified	Not specified	[4]
General Live Cell Staining	Jurkat	5 μ M	60 minutes	[5]
Screening for Circulating Tumor Cells	Renal Cell Carcinoma	0.01% solution	3 minutes	

Experimental Protocols

Protocol 1: Live Cell Staining for Visualization of Acidic Organelles

This protocol is adapted for the analysis of lysosomes and autophagosomes in live cells.

Materials:

- Acridine Orange (AO) stock solution (e.g., 1 mg/mL in DMSO or water)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Live-cell imaging microscope with appropriate filter sets (e.g., FITC/GFP for green, TRITC/RFP for red)

Procedure:

- Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
- Prepare a fresh working solution of Acridine Orange in a complete cell culture medium. A final concentration of 1-5 μM is a good starting point.
- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the AO-containing medium to the cells.
- Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
- After incubation, gently wash the cells twice with pre-warmed PBS to remove excess dye.
- Add fresh, pre-warmed complete culture medium or PBS to the cells.
- Immediately image the cells using a fluorescence microscope.
 - Green fluorescence (Nucleus and cytoplasm): Excitation ~488 nm, Emission ~520 nm.
 - Red/Orange fluorescence (Acidic organelles): Excitation ~546 nm, Emission >600 nm.

Protocol 2: Staining of Fixed Cells for Nucleic Acid Visualization

This protocol is suitable for observing the nucleus and cytoplasm in fixed cells.

Materials:

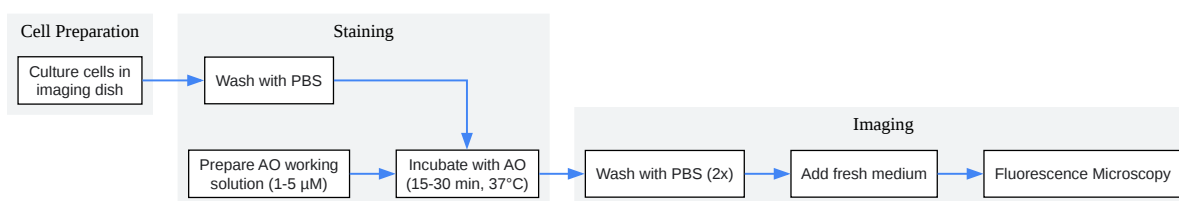
- Cells cultured on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization)
- Acridine Orange staining solution (e.g., 5 $\mu\text{g/mL}$ in PBS)

- Mounting medium
- Fluorescence microscope

Procedure:

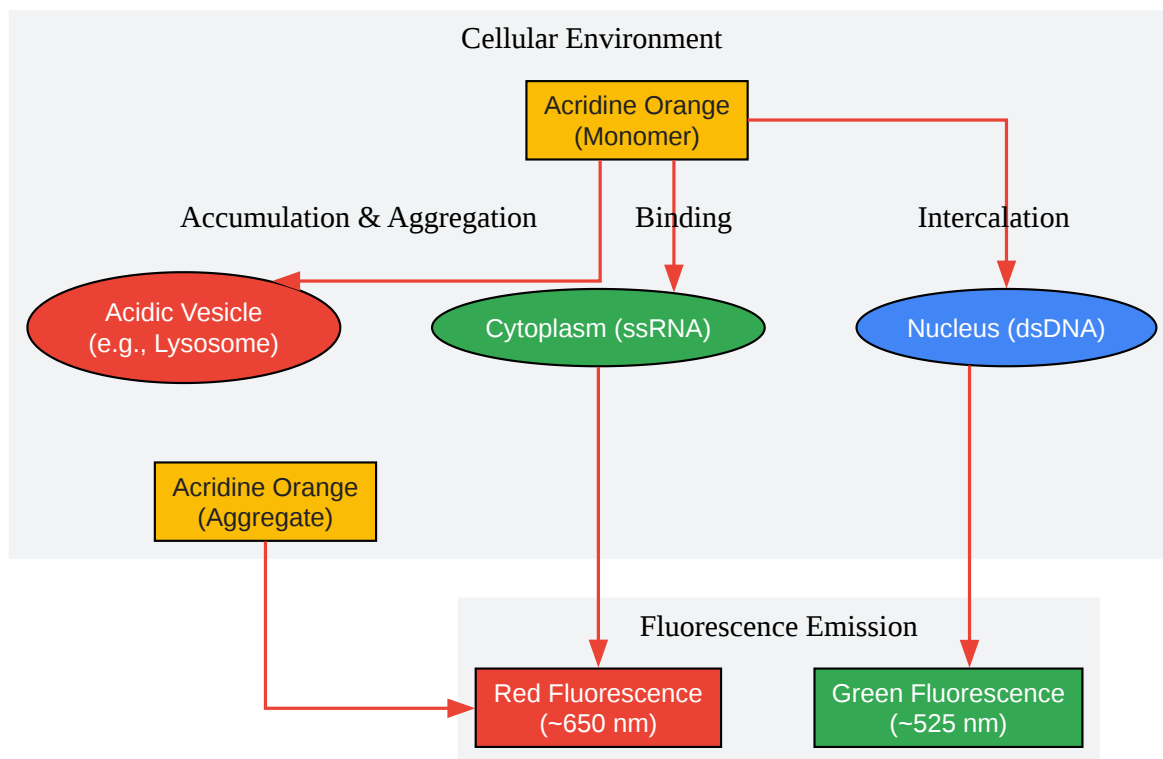
- Wash the cells grown on coverslips twice with PBS.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Incubate the cells with the Acridine Orange staining solution for 5-15 minutes at room temperature in the dark.
- Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Mount the coverslips onto glass slides using an appropriate mounting medium.
- Image the cells using a fluorescence microscope with a filter set for green fluorescence (Excitation ~488 nm, Emission ~520 nm).

Mandatory Visualizations



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Caption: Workflow for Live Cell Imaging with Acridine Orange.



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Caption: Acridine Orange Staining Mechanism and Emission.

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